molecular formula C22H19NO6 B11469003 N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B11469003
M. Wt: 393.4 g/mol
InChI Key: JZCNSGPPEOMFOF-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide is a synthetic organic compound that features a benzodioxole moiety linked to a phenyl ring, which is further connected to a dimethoxybenzamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Coupling with Phenyl Ring: The benzodioxole moiety is then coupled with a phenyl ring through an ether linkage, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Dimethoxybenzamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Scientific Research Applications

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
  • N’-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide
  • 4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]-6-methylpyrimidine

Uniqueness

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide is unique due to its specific combination of benzodioxole and dimethoxybenzamide moieties, which confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C22H19NO6

Molecular Weight

393.4 g/mol

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C22H19NO6/c1-25-18-9-14(10-19(11-18)26-2)22(24)23-15-3-5-16(6-4-15)29-17-7-8-20-21(12-17)28-13-27-20/h3-12H,13H2,1-2H3,(H,23,24)

InChI Key

JZCNSGPPEOMFOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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